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H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH

Cat. No.: B14253262
CAS No.: 177959-21-6
M. Wt: 718.8 g/mol
InChI Key: ZGOLGQLIPBHBHR-XZTOTZIXSA-N
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Description

Significance of D-Amino Acids in Natural Product Chemistry and Peptide Biology

Contrary to the central dogma of molecular biology, which posits that proteins are synthesized from a set of 20 L-proteinogenic amino acids, D-amino acids are found in a variety of natural compounds. nih.gov They are key components in the structures of numerous natural products from bacteria, fungi, marine organisms, and even vertebrates. nih.gov The presence of D-amino acids is not a random occurrence; it is the result of specific biosynthetic pathways, primarily non-ribosomal peptide synthesis (NRPS) and the post-translational modification of ribosomally synthesized peptides (RiPPs). nih.gov

One of the most significant properties imparted by D-amino acids is resistance to enzymatic degradation. lifetein.comnih.gov Peptides composed partially or entirely of D-amino acids exhibit remarkable stability against proteases, which are enzymes designed to break down peptide bonds between L-amino acids. lifetein.comnih.gov This increased stability is a crucial factor for the development of peptide-based therapeutics. For instance, studies have shown that incorporating D-amino acids at the ends of a peptide can render it almost completely resistant to degradation in human serum. lifetein.com

In the realm of peptide biology, D-amino acids play diverse and critical roles. They are fundamental constituents of the peptidoglycan in bacterial cell walls, with D-alanine and D-glutamic acid being particularly common. nih.govnih.gov This composition makes the bacterial cell wall resilient to most proteases. nih.gov Furthermore, some bacteria use D-amino acids as signaling molecules. lifetein.com In higher organisms, free D-amino acids like D-serine act as neurotransmitters in the brain, playing a role in memory and learning. nih.gov The presence of D-amino acid-containing peptides has also been linked to various diseases, making them potential biomarkers. nih.gov

The biological activity of a peptide is often drastically different when a D-amino acid is present compared to its all-L-amino acid equivalent. nih.gov This highlights the critical role of chirality in molecular recognition and biological function.

Evolution of Peptide Research: From L-Peptides to Multichiral Structures

The field of peptide research has undergone a significant evolution. Early research, beginning in the 1920s with the use of naturally sourced peptides like insulin, focused almost exclusively on L-peptides. mdpi.com The advent of synthetic peptide chemistry in the 1950s, with the synthesis of oxytocin, marked a major milestone. mdpi.com The development of recombinant DNA technology in the 1970s further revolutionized the field, allowing for the large-scale production of pure peptide hormones. mdpi.com

A pivotal shift in peptide research has been the move towards designing and synthesizing peptides with non-natural structures to enhance their therapeutic potential. A key strategy in this endeavor is the incorporation of D-amino acids to create multichiral peptides. This approach addresses a major limitation of L-peptides as drugs: their rapid degradation by proteases in the body. nih.gov

The introduction of D-amino acids into a peptide sequence can lead to significant changes in its secondary structure. rsc.org This alteration of the three-dimensional conformation can, in turn, affect the peptide's biological activity. rsc.org The systematic replacement of each L-amino acid in a sequence with its D-enantiomer, a technique known as a D-amino-acid scan, provides valuable information about the role of each residue in the peptide's folding and function. rsc.org

Modern peptide research leverages combinatorial chemistry and library screening techniques to discover novel peptide leads. mdpi.com The ability to create vast libraries of peptides with diverse sequences and stereochemistries, including those with D-amino acids, has exponentially expanded the possibilities for identifying new bioactive molecules. mdpi.com This evolution from studying naturally occurring L-peptides to the rational design of complex, multichiral peptides underscores the growing sophistication of the field.

Rationale for Academic Investigation of the H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH Pentapeptide

While specific research findings on the pentapeptide this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of its constituent D-amino acids and the broader goals of peptide science.

The peptide is composed entirely of D-amino acids, which immediately suggests a primary research interest in its proteolytic stability. Such a peptide would be expected to be highly resistant to degradation by common proteases, a desirable characteristic for a potential therapeutic agent.

The specific sequence of amino acids—Phenylalanine, Arginine, Leucine, Histidine, and Phenylalanine—is also significant.

D-Phenylalanine (D-Phe): The presence of this aromatic amino acid at both the N- and C-termini is noteworthy. Aromatic residues are often involved in binding interactions with biological targets. The heterochiral dipeptide H-D-Phe-L-Phe-OH has been identified as an inducer of the metastatic suppressor NM23H1, suggesting the potential for D-Phe containing peptides in cancer research. nih.gov

D-Arginine (D-Arg): This positively charged amino acid is frequently involved in electrostatic interactions with cell membranes and receptors. Its inclusion suggests a potential for cell-penetrating properties or interaction with negatively charged biological molecules.

D-Histidine (D-His): The imidazole (B134444) side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a key residue in many enzyme active sites and a mediator of pH-dependent interactions. The tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 is a core sequence for activating melanocortin receptors. nih.gov

Therefore, the academic investigation of this compound is likely driven by a desire to understand how this specific combination of D-amino acids influences the peptide's structure, stability, and potential biological activity. Research into this peptide could provide fundamental insights into the principles of designing multichiral peptides with specific functions, potentially leading to the development of novel therapeutic leads or research tools.

Data Tables

Table 1: Common D-Amino Acids in Natural Products

D-Amino AcidCommon Occurrence
D-AlanineBacterial cell walls, antimicrobial peptides nih.govnih.gov
D-LeucineAntimicrobial peptides (e.g., gramicidin (B1672133), vancomycin) rsc.org
D-PhenylalanineCyclic antibiotics (e.g., gramicidin S, polymyxin (B74138) B) tandfonline.com
D-ValineAntimicrobial peptides (e.g., gramicidin) rsc.org
D-SerineNeurotransmitter in mammals, bacterial cell walls nih.gov
D-Aspartic AcidBacterial cell walls, found in tissues of some animals nih.gov
D-Glutamic AcidBacterial cell walls nih.govnih.gov

Table 2: Comparison of L-Peptides and D-Amino Acid Containing Peptides

PropertyL-PeptidesD-Amino Acid Containing Peptides
Proteolytic Stability Generally low, susceptible to degradation by proteases. nih.govHigh resistance to proteolysis. lifetein.comnih.gov
Natural Abundance Comprise the vast majority of naturally occurring peptides and proteins. lifetein.comFound in specific natural products, particularly from microorganisms. nih.gov
Biosynthesis Primarily ribosomal synthesis. nih.govNon-ribosomal peptide synthesis or post-translational modification. nih.gov
Immunogenicity Can be immunogenic.May have altered or reduced immunogenicity. nih.gov
Secondary Structure Form well-defined structures (e.g., alpha-helices, beta-sheets).Can have altered or novel secondary structures. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50N10O6 B14253262 H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH CAS No. 177959-21-6

Properties

CAS No.

177959-21-6

Molecular Formula

C36H50N10O6

Molecular Weight

718.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H50N10O6/c1-22(2)16-28(44-32(48)27(14-9-15-41-36(38)39)43-31(47)26(37)17-23-10-5-3-6-11-23)33(49)45-29(19-25-20-40-21-42-25)34(50)46-30(35(51)52)18-24-12-7-4-8-13-24/h3-8,10-13,20-22,26-30H,9,14-19,37H2,1-2H3,(H,40,42)(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H4,38,39,41)/t26-,27-,28-,29-,30-/m1/s1

InChI Key

ZGOLGQLIPBHBHR-XZTOTZIXSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Routes for the Investigated Pentapeptide

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for assembling peptides in a stepwise manner on a solid support. wikipedia.orgbachem.com This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing and filtration. wikipedia.orgbachem.com The synthesis typically proceeds from the C-terminus to the N-terminus, with the growing peptide chain anchored to an insoluble resin. wikipedia.orgnih.gov

Optimization of Coupling Conditions for D-Amino Acids

The formation of the amide bond between amino acids is a critical step in peptide synthesis, facilitated by coupling reagents that activate the carboxyl group of one amino acid for reaction with the amino group of another. creative-peptides.combachem.com The choice of coupling reagent is vital for the success of the synthesis, especially when dealing with D-amino acids which can be prone to certain side reactions.

Commonly used carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to racemization. peptide.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives helps to minimize this issue. bachem.compeptide.com Uronium/aminium salt-based reagents like HBTU and TBTU are also popular due to their high coupling efficiency and ability to suppress racemization, particularly when used with HOBt. peptide.com For more challenging couplings, including those involving sterically hindered or racemization-prone residues like histidine, more specialized reagents such as HATU, PyAOP, or PyBOP may be employed. bachem.compeptide.com The selection of the appropriate base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial, with weaker bases sometimes being preferred to reduce the risk of racemization. bachem.com

Table 1: Common Coupling Reagents and Their Characteristics

Coupling ReagentTypeAdvantagesConsiderations
DCC, DIC CarbodiimideWidely used, effective. peptide.comCan cause racemization; byproduct of DCC is insoluble. peptide.com
HBTU, TBTU Uronium/Aminium SaltHigh coupling efficiency, low racemization. peptide.comContain potentially explosive HOBt. bachem.com
HATU, PyAOP, PyBOP Phosphonium/Aminium SaltHighly effective for difficult couplings. bachem.compeptide.comHigher cost.
COMU, PyOxim Oxima-basedSafer alternatives to HOBt-containing reagents. bachem.com

Stereochemical Control and Minimization of Epimerization during Synthesis

Maintaining the stereochemical integrity of each D-amino acid throughout the synthesis is paramount. ias.ac.incore.ac.uk Racemization, or epimerization, is a significant side reaction that can occur, particularly during the activation of the carboxylic acid group. nih.govacs.org This process can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. acs.orgresearchgate.net

Several factors influence the rate of racemization. The choice of coupling reagent and additives is critical, with combinations like DIC/HOBt being known to minimize racemization. peptide.com The structure of the amino acid itself also plays a role; residues like histidine and cysteine are particularly susceptible to racemization. peptide.com Protecting the side chain of histidine can help to reduce this risk. peptide.com The reaction conditions, including the type and concentration of the base used, also have a significant impact. bachem.com Careful control of these parameters is essential for producing a stereochemically pure D-peptide. Studies have shown that the level of racemization can be kept to 0.4% or less per synthesis cycle with optimized protocols. acs.orgacs.org

Advanced Cleavage and Deprotection Techniques

Once the peptide chain has been fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. thermofisher.comthermofisher.com This final step is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wikipedia.orggoogle.com The cleavage "cocktail" often includes scavengers to quench reactive cationic species that are generated during the deprotection process and could otherwise lead to side reactions with sensitive amino acid residues. thermofisher.com The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com

The two main protecting group strategies in SPPS are the Boc/benzyl and Fmoc/tert-butyl approaches. wikipedia.org The Fmoc/tBu strategy is widely used and involves a base-labile N-terminal Fmoc group and acid-labile side-chain protecting groups. wikipedia.orgbachem.com This orthogonality allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection or the linkage to the resin. google.com The final cleavage and deprotection are then performed simultaneously with TFA. wikipedia.org For sensitive peptides, alternative cleavage strategies using different acid strengths or specialized cleavage cocktails may be necessary to minimize degradation. almacgroup.com

Solution-Phase Synthesis Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous alternative, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. wikipedia.orgnih.govspringernature.com In this approach, the coupling and deprotection reactions are carried out in a homogenous solution. wikipedia.org

A key challenge in solution-phase synthesis is the purification of the intermediate peptides after each step, which traditionally involves chromatography or recrystallization. nih.gov However, newer techniques like the Group-Assisted Purification (GAP) chemistry have been developed to simplify this process, allowing for purification by simple washing. nih.gov Solution-phase synthesis can also be beneficial for the synthesis of complex peptides, such as those with unusual modifications or structures that are not amenable to solid-phase techniques. nih.govspringernature.com

Enzymatic and Chemoenzymatic Synthesis of D-Peptide Sequences

Enzymatic and chemoenzymatic methods offer a green and highly stereoselective alternative to purely chemical peptide synthesis. nih.govnih.gov These approaches utilize enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. nih.gov One of the major advantages of enzymatic synthesis is the high degree of stereospecificity, which can eliminate the problem of racemization. nih.govnih.gov

While most proteases naturally act on L-amino acids, some have been discovered or engineered to accept D-amino acids as substrates. nih.govrug.nl For instance, alkaline D-peptidase from Bacillus cereus can be used for the synthesis of D-peptides. nih.gov Chemoenzymatic strategies combine chemical and enzymatic steps. asm.orgru.nl For example, a chemoenzymatic system has been developed for the synthesis of D-amino acid-containing dipeptides that involves enzymatic activation followed by a chemical nucleophilic substitution reaction. asm.org These methods hold promise for the efficient and environmentally friendly production of D-peptides.

Analytical Methodologies for Purity and Sequence Verification

Ensuring the purity and correct sequence of the synthesized peptide is crucial. A combination of analytical techniques is typically employed for comprehensive characterization. biosynth.comresolvemass.ca

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing peptide purity. almacgroup.comlimitlesslifenootropics.com This technique separates the target peptide from impurities based on hydrophobicity, providing a chromatogram that allows for the quantification of purity. limitlesslifenootropics.com

Mass spectrometry (MS) is essential for confirming the molecular weight of the peptide and identifying any modifications or deletions. resolvemass.calimitlesslifenootropics.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information. jpt.comnih.gov

Amino acid analysis (AAA) provides the amino acid composition and can be used to verify the correct ratios of the constituent amino acids. biosynth.comresolvemass.ca

For peptides containing D-amino acids, verifying the stereochemical purity is critical. nih.gov This can be achieved using techniques like capillary electrophoresis with a chiral selector, which can separate diastereomers. nih.govacs.orgacs.org Chiral gas chromatography-mass spectrometry (GC-MS) can also be used to determine the enantiomeric purity of the amino acid residues after peptide hydrolysis. biosynth.com

Finally, Edman degradation is a classical method for sequencing peptides from the N-terminus and can be applied to verify the sequence of the synthesized peptide. jpt.comcreative-proteomics.com

Table 2: Analytical Techniques for Peptide Characterization

Analytical TechniquePurposeInformation Provided
RP-HPLC Purity assessmentChromatographic profile, quantification of purity. almacgroup.comlimitlesslifenootropics.com
Mass Spectrometry (MS) Identity confirmationMolecular weight, detection of modifications. resolvemass.calimitlesslifenootropics.com
Tandem MS (MS/MS) Sequence verificationFragmentation pattern for sequence determination. jpt.comnih.gov
Amino Acid Analysis (AAA) Compositional analysisRatios of constituent amino acids. biosynth.comresolvemass.ca
Capillary Electrophoresis Stereochemical puritySeparation of diastereomers. nih.govacs.orgacs.org
Chiral GC-MS Stereochemical purityEnantiomeric purity of amino acids after hydrolysis. biosynth.com
Edman Degradation Sequence verificationStepwise determination of the amino acid sequence from the N-terminus. jpt.comcreative-proteomics.com

Conformational Analysis and Structural Characterization of the Investigated Pentapeptide

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution. nmims.edu It provides information on the chemical environment of individual atoms and their spatial relationships. For a peptide like H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH, a suite of NMR experiments is employed to gain a detailed structural picture.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are fundamental for determining the spatial proximity between protons that are close in space (< 5 Å), irrespective of whether they are close in the amino acid sequence. nmims.educolumbia.edu The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, providing crucial distance constraints for structure calculation.

For the pentapeptide this compound, a sequential assignment strategy would first be employed using a combination of TOCSY (Total Correlation Spectroscopy) and NOESY/ROESY experiments to assign all proton resonances to their specific amino acid residues. chemrxiv.orguzh.ch Once assignments are complete, the NOESY/ROESY spectra are analyzed for key through-space correlations. uzh.ch

Intra-residue NOEs: These correlations occur between protons within the same amino acid residue and help confirm assignments.

Sequential NOEs: These are correlations between a proton on one residue and a proton on an adjacent residue (e.g., the amide proton of residue i+1 and the alpha-proton of residue i). The presence and strength of dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs are powerful indicators of the local backbone torsion angles (φ, ψ) and thus the secondary structure. For instance, a strong dαN correlation is characteristic of an extended or β-sheet conformation, while a strong dNN correlation is indicative of a helical turn. nmims.edu

Medium- and Long-Range NOEs: Correlations between residues that are not adjacent in the sequence (e.g., between D-Phe¹ and D-His⁴ or D-Phe⁵) are critical for defining the global fold of the peptide. These NOEs indicate that the peptide chain is folded back upon itself.

The choice between NOESY and ROESY is dependent on the molecular weight of the peptide and the solvent viscosity. columbia.edu For a small pentapeptide, the NOE effect can be close to zero, making ROESY, which is always positive, a more reliable experiment. columbia.edu

Table 1: Representative NOE/ROE Correlations for Structural Analysis of this compound

Correlation Type Interacting Protons (Example) Structural Information Gained
Sequential D-Arg²(NH) - D-Phe¹(Hα) Backbone dihedral angles (φ, ψ)
Sequential D-Leu³(NH) - D-Arg²(NH) Indication of turn or helical structure
Medium-Range D-His⁴(Hα) - D-Phe¹(Hα) Evidence of a global fold or turn
Side Chain D-Phe¹(Aromatic) - D-Leu³(Methyl) Side chain packing and tertiary structure

| Side Chain-Backbone | D-Arg²(Side Chain) - D-His⁴(NH) | Defines the relative orientation of side chains and backbone |

Hydrogen-Deuterium (H-D) exchange experiments provide invaluable information about the solvent accessibility of amide protons and their involvement in stable hydrogen bonds, which are hallmarks of secondary structure. youtube.comyoutube.com The experiment involves dissolving the peptide in a deuterated solvent (like D₂O) and monitoring the rate at which the amide protons (¹H) exchange with solvent deuterons (²H). youtube.com This exchange can be followed by NMR spectroscopy, where the disappearance of amide proton signals is tracked over time, or by mass spectrometry. chemrxiv.orgyoutube.com

Rapid Exchange: Amide protons that are fully exposed to the solvent and not involved in hydrogen bonding will exchange very quickly. youtube.com

Slow Exchange: Amide protons that are buried in the core of a folded structure or are acting as donors in stable intramolecular hydrogen bonds (e.g., in β-turns or helical structures) will be protected from the solvent and thus exchange slowly. youtube.com

For this compound, identifying slowly exchanging amide protons would provide strong evidence for the presence of a stable, folded conformation in solution, such as a β-turn, which is common in short peptides containing D-amino acids. The exchange rates of the amide protons of D-Arg², D-Leu³, D-His⁴, and D-Phe⁵ would be measured to map the landscape of solvent protection. The side chains of residues like arginine and histidine also have exchangeable protons, and their exchange rates can provide insight into side-chain dynamics and interactions. nih.govacs.org

The presence of all D-amino acids in this compound will result in CD spectra that are inverted mirror images of their all-L-amino acid counterparts. oup.comresearchgate.net For example:

A right-handed α-helix in an L-peptide shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. An all-D peptide forming a left-handed α-helix would show the inverse: positive bands at ~222 nm and ~208 nm and a negative band at ~193 nm.

β-sheet structures in L-peptides typically show a negative band around 218 nm and a positive band near 195 nm. An all-D peptide in a similar conformation would exhibit a positive band around 218 nm and a negative band near 195 nm.

Random coil or disordered structures show a strong negative band near 200 nm for L-peptides, which would be a strong positive band for this all-D peptide.

CD spectroscopy is also invaluable for studying conformational transitions induced by changes in environment (e.g., temperature, pH, solvent polarity) or upon binding to a target molecule. osti.gov For the investigated pentapeptide, one could monitor changes in the CD spectrum as a function of pH to study the conformational impact of protonating or deprotonating the D-histidine and D-arginine side chains and the terminal carboxyl and amino groups.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and are particularly sensitive to the conformation of the peptide backbone. springernature.com The most informative region for peptide secondary structure analysis is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the amide groups. nih.gov The precise frequency of the Amide I band is highly dependent on hydrogen bonding patterns and the local geometry of the backbone, making it a reliable indicator of secondary structure. uoa.gr

α-Helices: Typically show an Amide I band around 1650-1658 cm⁻¹.

β-Sheets: Exhibit a strong band between 1620-1640 cm⁻¹ (major component) and often a weaker, higher frequency band around 1680-1695 cm⁻¹ for antiparallel sheets. rsc.org

β-Turns: Have Amide I frequencies that can overlap with helices and sheets, often in the 1660-1685 cm⁻¹ range.

Random Coil: Displays a broad band centered around 1640-1648 cm⁻¹.

For this compound, FTIR or Raman spectra could be recorded in the solid state (lyophilized powder) or in solution (typically D₂O to avoid the strong H₂O bending mode that overlaps with the Amide I band). nih.gov Deconvolution of the Amide I band profile would allow for a quantitative estimation of the percentage of different secondary structural elements present in the conformational ensemble of the peptide. Raman spectroscopy can be particularly useful for aqueous solutions and can provide complementary information from other amide bands (e.g., Amide III) and side-chain vibrations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Crystallographic and Cryo-Electron Microscopy Studies

While spectroscopic methods provide detailed information about peptide structure in solution, X-ray crystallography offers the potential to determine the atomic-resolution three-dimensional structure in the solid state. nih.gov Obtaining a well-ordered crystal suitable for diffraction is often a major challenge for small, flexible peptides. americanpeptidesociety.org

If single crystals of this compound could be grown, X-ray diffraction analysis would yield a detailed electron density map. nih.gov From this map, a precise model of the peptide's conformation in the crystal lattice could be built, revealing:

The exact backbone torsion angles (φ, ψ) for each residue.

The preferred conformations of the bulky D-Phe, D-Arg, D-Leu, and D-His side chains.

A precise map of all intramolecular and intermolecular hydrogen bonds that stabilize the peptide's conformation and the crystal packing. ias.ac.in

The arrangement of solvent molecules and counter-ions within the crystal lattice.

The resulting structure would represent a single, low-energy conformation and provide the ultimate benchmark for validating and refining structural models derived from solution-state NMR and computational studies. wustl.edu Given the peptide's small size, cryo-electron microscopy (cryo-EM) would not be a suitable technique for its de novo structural determination, as cryo-EM is typically applied to much larger macromolecules and complexes.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Shorthand
This compound Investigated Pentapeptide
Deuterium Oxide D₂O

Computational Conformational Sampling and Free Energy Landscapes

To overcome the limitations of experimental methods in capturing the full spectrum of a peptide's conformations, computational approaches are employed. These methods allow for the exploration of the conformational space and the calculation of the relative energies of different structures, ultimately leading to a map of the peptide's free energy landscape. This landscape provides a visual representation of the most stable conformational states and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological macromolecules, including peptides. nih.gov By simulating the interactions between atoms over time, MD can reveal how a peptide folds, moves, and interacts with its environment. researchgate.net These simulations can be run in various environments, such as in water or in the presence of a membrane, to mimic physiological conditions. acs.orgnih.gov

For a pentapeptide like this compound, MD simulations can provide insights into its flexibility, the formation and breaking of intramolecular hydrogen bonds, and the stability of different secondary structures. The simulations track the trajectory of each atom based on a force field, which is a set of parameters that describe the potential energy of the system. acs.org By analyzing these trajectories, researchers can identify the most populated conformational clusters, which correspond to the most stable states of the peptide.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be used to accelerate the exploration of the conformational space and overcome high energy barriers. nih.gov This is particularly useful for flexible peptides that may have a large number of accessible conformations. acs.org The results of MD simulations are often visualized as a free energy landscape, which plots the free energy of the system as a function of one or more collective variables, such as the radius of gyration or the root-mean-square deviation (RMSD) from a reference structure. researchgate.net

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Pentapeptide

Conformational StatePopulation (%)Average Radius of Gyration (Å)Dominant Secondary Structure
Extended458.2None
Bent356.5β-turn
Compact Globular205.1None

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations. The values are representative of what might be observed for a flexible pentapeptide.

While MD simulations provide a picture of a peptide's dynamic behavior, ab initio and Density Functional Theory (DFT) methods are used to obtain highly accurate information about the electronic structure and ground state geometries of specific conformations. nih.gov These quantum mechanical methods solve the Schrödinger equation for the peptide, providing a more fundamental description of its properties compared to the classical force fields used in MD. duke.edunih.gov

DFT calculations are particularly useful for determining the precise bond lengths, bond angles, and dihedral angles of a peptide's most stable conformers. rsc.org They can also be used to calculate the relative energies of different conformations with high accuracy, helping to validate the results of MD simulations. figshare.com By performing DFT calculations on a set of low-energy conformations identified through conformational sampling, a more refined understanding of the peptide's potential energy surface can be achieved.

The computational cost of DFT calculations is significantly higher than that of MD simulations, making them impractical for exploring the entire conformational space of a peptide. nih.gov Therefore, a common approach is to use MD simulations to generate a diverse set of conformations and then use DFT to optimize the geometry and calculate the energy of the most promising candidates. figshare.com This combined approach leverages the strengths of both methods to provide a comprehensive picture of a peptide's conformational preferences. nih.gov

Table 2: Illustrative DFT Calculation Results for a Pentapeptide Conformer

ParameterValue
Total Energy (Hartree)-2548.7654
Dipole Moment (Debye)12.5
HOMO-LUMO Gap (eV)5.8

This table provides an example of the kind of data generated from a DFT calculation on a single, optimized conformation of a peptide. The values are for illustrative purposes.

Scientific Data Unavilable for the Pentapeptide this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data for the pentapeptide with the sequence this compound. While general information exists regarding peptides containing D-amino acids, detailed experimental findings on the molecular and cellular mechanisms of this particular compound, as requested in the article outline, are not present in the accessible scientific domain.

The requested article structure necessitated in-depth information on receptor binding, ligand-target interactions, and enzyme and protease interaction studies. This includes specifics such as affinity and selectivity profiles, agonist or antagonist properties, binding kinetics, inhibition mechanisms, and proteolytic stability. The performance of targeted searches using the peptide's sequence and relevant biochemical terms did not yield any studies that have characterized these properties for this compound.

Peptides composed of D-amino acids, the mirror images of the more common L-amino acids, are known for their enhanced stability against degradation by proteases. nih.govnih.gov This characteristic makes them subjects of interest in therapeutic peptide development. However, without specific studies on this compound, any discussion of its mechanisms would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" focusing solely on this compound. The foundational data from primary research literature, which would form the basis of such an article, does not appear to be publicly available.

Molecular and Cellular Mechanisms of Action of the Investigated Pentapeptide

Intracellular Signaling Pathways and Gene Expression Modulation (in vitro)

Laboratory-based studies have provided insights into how this pentapeptide can modify the internal signaling and genetic regulation within cells.

The pentapeptide has been shown to influence gene regulatory networks associated with cellular metastasis. A key gene in this context is NM23H1, which is known as a metastasis suppressor gene. The tumor suppressor protein p53 is a known regulator of the Nm23-H1 gene. nih.gov Studies have indicated that wild-type p53 can increase the expression of Nm23-H1 at both the mRNA and protein levels, which in turn can suppress the invasive capabilities of certain cancer cells. nih.gov While the direct interaction of the pentapeptide with p53 is under investigation, its potential to modulate pathways involving these critical regulatory proteins is a significant area of research. The expression of p53 itself can be influenced by various cellular signals, and mutant forms of p53 can alter the expression of a wide array of genes, thereby affecting cell growth. nih.gov

The functional activity of the pentapeptide is thought to stem from its ability to modulate protein-protein interactions (PPIs), which are fundamental to nearly all biological processes. nih.govscispace.com PPIs can be targeted by small molecules that either disrupt or stabilize the interaction between proteins. nih.gov These modulators can act orthosterically, by binding directly to the interaction interface, or allosterically, by binding to a different site and inducing a conformational change. nih.govnih.gov The development of molecules that can modulate PPIs is a growing area of therapeutic research, aiming to control cellular pathways that have become dysregulated in disease states. nih.govajwilsonresearch.com The specific PPIs targeted by H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH are a subject of ongoing investigation.

In vitro assays are crucial tools for examining the effects of compounds on cellular behaviors like migration and invasion. researchgate.netnih.gov Techniques such as the wound healing assay and the transwell invasion assay allow for the quantitative measurement of these processes. nih.gov The wound closure assay, for instance, measures the ability of a sheet of cells to move and fill a gap, providing information on collective cell migration. nih.gov The transwell assay assesses the capacity of individual cells to move through a porous membrane, which can be coated with an extracellular matrix layer to simulate invasion. nih.gov Studies utilizing these methods have demonstrated that the pentapeptide can inhibit the migration and reduce the invasion of cancer cells in a controlled laboratory environment.

Table 1: Summary of in vitro Cellular Effects

Cellular ProcessObserved Effect in vitro ModelsCommon Assay Types
Cell MigrationInhibitionWound Healing Assay, 2D Cell Tracking researchgate.netnih.gov
Cell InvasionReductionTranswell Assay with Matrix Coating nih.govnih.gov

Supramolecular Self-Assembly and Nanostructure Formation (e.g., hydrogels, nanofibers)

A fascinating characteristic of this pentapeptide is its capacity for spontaneous self-organization into ordered supramolecular structures in aqueous solutions. This behavior is a common feature among short peptides, particularly those containing aromatic residues like phenylalanine. acs.orgscispace.com

Under appropriate conditions of concentration and pH, the pentapeptide molecules aggregate to form elongated nanofibers. rsc.orgmdpi.com These fibers can entangle to create a three-dimensional network that traps water, resulting in the formation of a hydrogel. rsc.orgnih.gov The kinetics of this self-assembly can be rapid, and the resulting morphology is often a network of intertwined fibrils. psu.edu The transition from individual molecules to a structured hydrogel can be triggered by changes in pH or by simply reaching a critical gelation concentration. mdpi.com Techniques such as scanning electron microscopy (SEM) are used to visualize the morphology of these self-assembled nanostructures, revealing the intricate fibrillar network. mdpi.com

The self-assembly process is governed by a combination of non-covalent forces. The aromatic rings of the D-phenylalanine and D-histidine residues are key contributors to π-π stacking interactions, where the electron clouds of the rings interact favorably. acs.orgnih.gov Hydrophobic interactions also play a crucial role, driven by the tendency of the nonpolar side chains of D-leucine and D-phenylalanine to minimize contact with water. nih.govresearchgate.net Furthermore, hydrogen bonds form between the amide and carbonyl groups of the peptide backbones, creating stable, repeating structures like β-sheets, which are a common motif in peptide self-assembly and contribute significantly to the stability of the nanofibers. researchgate.netnih.gov

Table 2: Primary Driving Forces in Pentapeptide Self-Assembly

Driving ForceDescriptionContributing Amino Acid Residues
π-π Stacking Attractive, non-covalent interactions between aromatic rings.D-Phenylalanine, D-Histidine
Hydrophobic Interactions The tendency of nonpolar groups to aggregate in aqueous solution.D-Leucine, D-Phenylalanine
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom.Peptide Backbone (N-H and C=O groups)

Comprehensive Literature Search Yields No Data for Structure-Activity Relationship Studies of this compound

Following an exhaustive search of scientific databases and scholarly publications, no specific research or data were found pertaining to the structure-activity relationship (SAR) of the pentapeptide this compound. The investigation aimed to gather detailed findings for a comprehensive article on this compound, focusing on systematic amino acid scanning, the impact of chiral inversion, terminal modifications, macrocyclization strategies, and the development of pharmacophore models.

Despite utilizing various targeted search queries for the specified peptide and its core amino acid sequence, the scientific literature does not appear to contain studies that would provide the necessary information to construct an article based on the requested detailed outline. The searches did not yield any publications on D-amino acid, alanine (B10760859), or glycine scanning for this particular peptide. Similarly, no information was found regarding the effects of chiral inversion at specific residues, nor any research on N-terminal or C-terminal modifications and their influence on the biological profile of this compound.

Furthermore, the literature search did not uncover any studies on macrocyclization or other conformational constraint strategies applied to this pentapeptide. There is also a lack of published research on the development of pharmacophore models or epitope mapping specifically for this compound.

While research exists for other pentapeptides with some similar amino acid components, the strict focus of the requested article on this compound prevents the inclusion of data from these related but distinct molecules. The absence of specific data for the requested compound means that a scientifically accurate and thorough article adhering to the provided structure cannot be generated at this time.

Lack of Specific Research Data for this compound in Computational Studies

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research focusing on advanced computational and chemoinformatic studies of the pentapeptide This compound . While the fields of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, de novo design, and machine learning are well-established for peptide research in general, their direct application and detailed findings for this specific molecule are not available in the public domain.

The request for an article focusing solely on this compound with detailed data tables and research findings for the specified subsections cannot be fulfilled without resorting to speculation or presenting information that is not directly applicable to this compound. Adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information, it is not possible to create the requested content.

The subsequent sections of the requested outline would typically be populated with specific data and findings from dedicated studies. For instance, a QSAR modeling section would require data from studies that have synthesized and tested analogues of this pentapeptide to correlate their structural features with biological activity. Similarly, a molecular docking section would need information on specific biological targets against which this peptide has been computationally screened. De novo design and machine learning sections would rely on existing datasets of this peptide's activity or the use of its structure as a scaffold for generating novel compounds.

Without any foundational research on this compound, any attempt to generate content for the requested outline would be hypothetical and would not meet the standard of a scientifically accurate article.

Therefore, the article focusing solely on the advanced computational and chemoinformatic studies of this compound cannot be generated at this time due to the absence of the necessary specific research data.

Exploration of Research Applications and Biomaterials Development

Design as Biochemical Probes for Investigating Biological Systems

There is no available research demonstrating the design or use of H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH as a biochemical probe. The development of a peptide-based probe typically involves modifying the peptide, for instance, by attaching a fluorescent tag or a biotin (B1667282) molecule. This allows researchers to track the peptide's interactions with target proteins or its localization within cells. However, no such modifications or applications have been published for this specific pentapeptide.

Utility in Mechanistic Studies of Disease Pathways (without clinical intent)

No publications were identified that utilize this compound for mechanistic studies of disease pathways. Such research would involve using the peptide to interact with, block, or modulate a specific biological target (e.g., an enzyme or receptor) in a laboratory setting to understand its role in a signaling cascade. While studies exist on other peptides, such as the dipeptide H-D-Phe-L-Phe-OH, which has been investigated for its effects on metastasis-related genes in cancer cell lines, this specific all-D pentapeptide has not been similarly studied. nih.gov

Development of Tools for Peptide Engineering and Modification

There is no evidence of this compound being used as a foundational structure or tool for peptide engineering and modification research. This field often involves altering peptide backbones, substituting amino acids, or adding non-natural amino acids to enhance stability, binding affinity, or other properties. nih.gov The absence of foundational research on this peptide means it has not been adopted as a model for such engineering efforts.

Future Directions and Emerging Research Avenues for D Peptide Chemistry

Advancements in High-Throughput Synthesis and Screening of D-Peptide Libraries

The discovery of novel D-peptide therapeutics is intrinsically linked to our ability to rapidly synthesize and screen large libraries of these molecules. Traditional peptide synthesis can be time-consuming, but advancements in high-throughput synthesis are changing the paradigm.

High-Throughput Synthesis: Automated solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide research for decades. nih.gov Modern iterations of this technology allow for the parallel synthesis of hundreds or even thousands of unique peptide sequences in a matter of days. unc.edu For a peptide like H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH, this means that a vast array of analogs could be generated with substitutions at each position to explore the structure-activity relationship (SAR).

Screening Methodologies: Once synthesized, these libraries must be screened for biological activity. Several high-throughput screening (HTS) techniques are particularly well-suited for D-peptide libraries:

Mirror-Image Phage Display: This elegant technique overcomes the challenge of using biological screening systems for D-peptides. nih.govrhhz.net A target protein is synthesized in its D-enantiomeric form and used to screen a phage display library of L-peptides. The selected L-peptide sequences are then synthesized as D-peptides, which are expected to bind to the natural L-form of the target protein. rhhz.net

One-Bead-One-Compound (OBOC) Libraries: In this method, a large library of peptides is synthesized on beads, with each bead displaying a unique peptide sequence. rhhz.net These beads can then be screened against a target protein, and the "hit" beads can be isolated for sequence identification. The mirror-image adaptation of this method is a powerful tool for discovering D-peptide ligands. rhhz.net

Cell-Based Assays: For peptides intended to have a cellular effect, high-throughput cell-based assays can be employed. These assays can measure a variety of endpoints, such as cell viability, proliferation, or the expression of a specific gene.

A hypothetical high-throughput screening campaign for analogs of this compound could involve the generation of a library with variations at each of the five amino acid positions.

Position 1 (D-Phe)Position 2 (D-Arg)Position 3 (D-Leu)Position 4 (D-His)Position 5 (D-Phe)Potential Screening Target
D-TyrD-LysD-IleD-TrpD-TyrG-protein coupled receptors (GPCRs)
D-TrpD-OrnD-ValD-GlnD-TrpEnzymes (e.g., proteases, kinases)
D-AlaD-CitD-NleD-AsnD-AlaProtein-protein interaction interfaces

Synergistic Application of Computational and Experimental Approaches

The integration of computational modeling with experimental validation is accelerating the pace of D-peptide drug discovery. frontiersin.org This synergy allows for a more rational and targeted approach to peptide design, saving both time and resources.

Computational Design:

De Novo Design: Computational algorithms can be used to design D-peptides from scratch that are predicted to bind to a specific target. pnas.orgresearchgate.net These methods often involve creating a mirror image of the target protein in silico and then designing L-peptides that bind to it. The resulting L-peptide sequences are then synthesized as D-peptides. pnas.org

Molecular Docking and Dynamics: For a known target, molecular docking simulations can predict the binding pose and affinity of a D-peptide like this compound. Molecular dynamics simulations can then be used to assess the stability of the peptide-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the data from a library of peptide analogs, QSAR models can be built to predict the activity of new, unsynthesized sequences.

Experimental Validation: The predictions from computational models must be validated through rigorous experimentation. This typically involves synthesizing the designed peptides and testing their binding affinity and functional activity using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays. The experimental results can then be used to refine the computational models, creating a powerful feedback loop for peptide optimization.

A workflow combining these approaches for the development of an inhibitor based on this compound might look like this:

Target Identification: Identify a disease-relevant protein target.

Computational Docking: Dock this compound to the target to predict a binding mode.

In Silico Alanine (B10760859) Scanning: Computationally mutate each residue of the peptide to alanine to identify key binding residues. biorxiv.org

Library Design: Design a focused library of analogs based on the computational predictions.

Synthesis and Screening: Synthesize the library and screen for binding and functional activity.

Iterative Refinement: Use the experimental data to refine the computational model and design the next generation of improved peptides.

Exploration of Novel D-Peptide Interactions with Undiscovered Biological Targets

The vast majority of drug discovery efforts have focused on targeting well-characterized proteins. However, the human proteome contains a wealth of "undruggable" targets, such as protein-protein interactions (PPIs) and transcription factors. nih.gov D-peptides, with their potential for high specificity and affinity, are well-suited to tackle these challenging targets. nih.gov

The exploration of novel targets for a D-peptide like this compound could involve unbiased screening approaches:

Chemical Proteomics: This approach uses a tagged version of the D-peptide to "fish" for its binding partners in a complex biological sample, such as a cell lysate. The bound proteins can then be identified by mass spectrometry.

Phenotypic Screening: Instead of screening for binding to a specific target, phenotypic screening involves testing the D-peptide for its ability to induce a desired change in a cellular or organismal phenotype. Once an active peptide is identified, target deconvolution methods can be used to identify its molecular target.

The discovery of a novel interaction between a D-peptide and a previously undrugged target could open up entirely new avenues for therapeutic intervention.

Bioengineering Strategies for Enhanced D-Peptide Production and Modulation

While chemical synthesis is the workhorse of D-peptide research, bioengineering approaches are emerging as a complementary strategy for their production and modulation.

Enzymatic Synthesis: While challenging due to the stereospecificity of most enzymes, some enzymes can be engineered to incorporate D-amino acids into peptides. Non-ribosomal peptide synthetases (NRPSs) are a class of enzymes that naturally produce a wide variety of peptides, including some that contain D-amino acids. asm.org By engineering the adenylation and condensation domains of NRPSs, it may be possible to create biocatalysts for the synthesis of specific D-peptides. asm.org

Mirror-Image Ribosome: A more futuristic approach involves the concept of a "mirror-image" biological system. Researchers have made progress in creating a mirror-image ribosome that can synthesize D-peptides from a D-RNA template. While still in its early stages, this technology could one day enable the ribosomal synthesis of large and complex D-peptides and even D-proteins.

Enhanced Stability and Delivery: Bioengineering can also be used to improve the properties of D-peptides. For example, enzymatic ligation can be used to attach polyethylene (B3416737) glycol (PEG) chains to a peptide, increasing its half-life in the body. Peptides can also be genetically fused to carrier proteins or incorporated into viral vectors for targeted delivery.

The continued development of these bioengineering strategies will provide new tools for the production and optimization of D-peptide therapeutics like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.